molecular formula C15H24O B12793457 4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one CAS No. 74499-59-5

4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one

Cat. No.: B12793457
CAS No.: 74499-59-5
M. Wt: 220.35 g/mol
InChI Key: FWQHAOBZTWZRCE-ZVORSSOTSA-N
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Description

4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one is a specialized synthetic terpenoid derivative of interest in organic chemistry and fragrance research. Its structure, featuring a bicyclo[4.1.0]heptane (carane) core and a prenyl side chain, makes it a valuable intermediate for the synthesis of more complex odorants and flavor compounds. Researchers utilize this compound to study structure-odor relationships, particularly in the development of woody, amber, and herbal scent profiles. Its application extends to the exploration of new synthetic pathways in terpene chemistry, where it serves as a precursor for compounds with potential pharmacological activities. This product is strictly for laboratory research purposes.

Properties

CAS No.

74499-59-5

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(1R,6S)-4,7,7-trimethyl-4-(3-methylbut-2-enyl)bicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C15H24O/c1-10(2)6-7-15(5)9-12-11(8-13(15)16)14(12,3)4/h6,11-12H,7-9H2,1-5H3/t11-,12+,15?/m1/s1

InChI Key

FWQHAOBZTWZRCE-ZVORSSOTSA-N

Isomeric SMILES

CC(=CCC1(C[C@H]2[C@H](C2(C)C)CC1=O)C)C

Canonical SMILES

CC(=CCC1(CC2C(C2(C)C)CC1=O)C)C

Origin of Product

United States

Preparation Methods

Synthesis from Terpene Precursors

One common approach utilizes naturally occurring terpenes such as (+)-3-carene as starting materials. The synthetic route involves:

  • Step 1: Formation of bicyclo[4.1.0]heptan-3-ol intermediate
    (+)-3-Carene is reacted with sodium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran under inert atmosphere at low temperatures (0 °C to -10 °C). This step facilitates the ring contraction and formation of the bicyclic alcohol intermediate with high stereoselectivity.
  • Step 2: Oxidation to ketone
    The bicyclic alcohol is then oxidized using hydrogen peroxide in the presence of sodium hydroxide to yield the corresponding bicyclic ketone.
  • Step 3: Introduction of the 3-methyl-2-buten-1-yl side chain
    The side chain can be introduced via alkylation or cross-coupling reactions using appropriate allylic or prenyl halides or derivatives under controlled conditions.

This method yields the target compound with an overall yield of approximately 70-80% and allows for stereochemical control due to the chiral nature of the terpene precursor.

Synthetic Routes via Bicyclic Epoxide Intermediates

Alternative synthetic strategies involve the preparation of bicyclic epoxide intermediates, which are then reacted with ketones or allylic reagents to form the bicyclo[4.1.0]heptan-3-one framework:

  • Epoxidation of bicyclic alkenes followed by ring-opening with nucleophiles under Lewis acid catalysis (e.g., BF3·Et2O)
  • Subsequent functional group transformations to install the 3-methyl-2-buten-1-yl substituent

Optimization of reaction conditions such as solvent choice (dichloromethane vs. tetrahydrofuran), temperature (80–100 °C), and catalyst loading is critical to maximize yield and minimize side products.

Catalytic Hydrogenation and Isomerization

In some synthetic schemes, catalytic hydrogenation of precursor compounds (e.g., hydroquinone derivatives) is employed to generate bicyclic diol intermediates, which are then isomerized and oxidized to the ketone structure. This method is less common for this specific compound but provides an alternative industrial route.

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bicyclic alcohol formation NaBH4, BF3·OEt2, THF, inert atmosphere 0 to -10 4.5 78 From (+)-3-carene, stereoselective
Oxidation to ketone H2O2, NaOH, THF/H2O mixture, inert atmosphere -10 to 20 1 - Controlled addition to avoid overoxidation
Side chain introduction Alkylation with prenyl halide, Lewis acid catalyst 80–100 6–8 Variable Requires optimization for selectivity

The synthesized compound’s structure and stereochemistry are confirmed by:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve methyl groups and bicyclic ring protons, confirming substitution patterns and stereochemistry.
  • Mass Spectrometry (MS): Molecular ion peak consistent with C15H24O and characteristic fragmentation patterns.
  • X-ray Crystallography: Provides definitive stereochemical assignments and confirms bicyclic framework.
  • The use of (+)-3-carene as a chiral starting material enables stereoselective synthesis of the bicyclic ketone intermediate, which is a key step in preparing 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one.
  • Catalytic hydrogenation and epoxide ring-opening strategies offer alternative synthetic routes, though they require careful control of reaction parameters to achieve high yields and purity.
  • The compound’s preparation is well-suited for applications in fragrance chemistry due to its defined stereochemistry and functional groups, which influence olfactory properties.

This detailed overview of preparation methods for 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one integrates diverse synthetic strategies, reaction conditions, and analytical techniques, providing a comprehensive resource for researchers and industrial chemists working with this compound.

Chemical Reactions Analysis

4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the butenyl group is replaced by other functional groups using reagents like halogens or nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound.

Scientific Research Applications

4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the fragrance industry due to its unique odor profile and stability.

Mechanism of Action

The mechanism by which 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes, thereby altering the biochemical processes within cells.

Comparison with Similar Compounds

Positional Isomers

Positional isomers of the target compound differ in substituent placement on the bicyclic core:

Compound Name Molecular Formula Substituent Position Molecular Weight CAS Number Key Differences References
Target Compound C₁₅H₂₄O 4-(3-methyl-2-butenyl) 220.35 N/A Baseline for comparison
3,7,7-Trimethyl-5-(3-methyl-2-butenyl)-bicyclo[4.1.0]heptan-4-one C₁₅H₂₄O 5-(3-methyl-2-butenyl) 220.36 N/A Altered ring strain and reactivity
4,7,7-Trimethyl-2-(3-methyl-2-butenyl)-bicyclo[4.1.0]heptan-3-one C₁₅H₂₄O 2-(3-methyl-2-butenyl) 220.35 74499-58-4 Substituent at position 2 affects steric interactions

Key Insights :

  • Substituent position impacts ring strain , solubility , and chemical reactivity . For example, the 5-substituted isomer () may exhibit distinct stereochemical behavior in synthesis .

Simplified Bicyclic Ketones

Simpler bicyclic ketones lack the prenyl group but share structural motifs:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Caranone C₁₀H₁₆O 152.23 4176-04-9 HTFOEL: 0.7 ppm; used as a camphor analog
Camphor C₁₀H₁₆O 152.23 76-22-2 ACGIH TLV-TWA: 2 ppm; medicinal uses

Key Insights :

  • Caranone shares the bicyclo[4.1.0] core with the target compound but lacks the prenyl group, reducing its molecular weight and lipophilicity. Its proposed occupational exposure limit (HTFOEL: 0.7 ppm) is derived from structural similarities to camphor .
  • Camphor (bicyclo[2.2.1]heptan-2-one) has a different ring system, leading to distinct physical properties (e.g., higher volatility) and broader industrial applications .

Derivatives with Functional Group Variations

Compounds with modified substituents or additional functional groups:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight CAS Number Applications References
6-Methyl-7-(3-oxobutyl)-bicyclo[4.1.0]heptan-3-one C₁₅H₂₄O₂ 7-(3-oxobutyl), 6-methyl 236.35 N/A Natural product in Curcuma species
4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one C₁₃H₂₀O₂ Oxabicyclo core, butenone group 208.30 190059-33-7 Pharmaceutical intermediate

Key Insights :

  • The 3-oxobutyl group in the Curcuma-derivative increases polarity, making it more water-soluble than the target compound .
  • Oxygen-containing analogs (e.g., oxabicyclo in ) exhibit altered electronic properties, influencing reactivity in synthetic pathways .

Toxicological and Industrial Relevance

  • While camphor has a well-established TLV-TWA of 2 ppm, caranone’s HTFOEL (0.7 ppm) reflects reduced data certainty .
  • Applications: Bicyclic ketones are prevalent in essential oils (e.g., Limnophila chinensis) and pharmaceutical intermediates, though the target compound’s prenyl group may tailor it for specialized fragrance or drug delivery systems .

Biological Activity

4,7,7-Trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one, also known as Precarone, is a bicyclic ketone with potential applications in various fields including pharmacology and fragrance chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C15H24O
  • Molecular Weight : 220.35 g/mol
  • CAS Number : 74499-59-5
  • IUPAC Name : (1R,6S)-4,7,7-trimethyl-4-(3-methylbut-2-enyl)bicyclo[4.1.0]heptan-3-one

The biological activity of 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one is primarily attributed to its interactions with various molecular targets within biological systems. Research indicates that it may modulate enzyme activity and influence metabolic pathways:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, thereby altering biochemical processes in cells.
  • Pathway Modulation : It can influence metabolic pathways by interacting with receptors and other molecular targets.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic functions.

Anti-inflammatory Effects

Research indicates that 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one may possess anti-inflammatory properties. This is significant for developing treatments for inflammatory diseases.

Genotoxicity and Toxicity Assessment

A comprehensive safety assessment evaluated the genotoxicity and repeated dose toxicity of the compound:

Endpoint Findings
GenotoxicityNon-genotoxic in bacterial reverse mutation assays (Ames test)
Repeated Dose ToxicityExposure levels below the Threshold of Toxicological Concern (TTC) indicate low toxicity risk
Skin SensitizationEvaluated with no significant sensitization observed

Case Studies

  • Ames Test for Mutagenicity : In a study involving Salmonella typhimurium strains, 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo(4.1.0)heptan-3-one did not induce mutagenic effects at any concentration tested .
  • Micronucleus Test : Human peripheral blood lymphocytes were treated with the compound to assess clastogenic potential. Results indicated no significant increase in micronuclei formation, confirming its non-clastogenic nature .

Industrial Applications

Due to its unique odor profile and stability, this compound is utilized in the fragrance industry as a key ingredient in perfumes and other scented products. Additionally, its potential as a pharmaceutical intermediate is being explored for drug synthesis.

Q & A

Basic: What are the recommended methods for synthesizing 4,7,7-trimethyl-4-(3-methyl-2-buten-1-yl)bicyclo[4.1.0]heptan-3-one?

Synthesis strategies for bicyclic ketones often involve cyclization reactions or functionalization of pre-existing bicyclic frameworks. For example, Diels-Alder reactions can construct bicyclo[4.1.0] systems, followed by alkylation to introduce the 3-methyl-2-buten-1-yl group. Stereochemical control may require chiral catalysts or resolution techniques. Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm regiochemistry and purity .

Basic: How can this compound be isolated from natural sources?

The compound has been identified in Curcuma longa (turmeric) and Limnophila chinensis. Isolation typically involves solvent extraction (e.g., hexane or ethyl acetate), followed by chromatographic separation (silica gel or HPLC). GC-MS with retention index matching and comparison to spectral libraries (e.g., NIST) is used for identification .

Basic: What spectroscopic techniques are essential for structural elucidation?

Key techniques include:

  • ¹H/¹³C NMR : To assign methyl, carbonyl, and bicyclic proton environments.
  • IR Spectroscopy : Confirms the ketone group (C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 194 for C₁₂H₁₈O₂) and fragmentation patterns validate the bicyclic structure .

Advanced: How can computational modeling predict the compound’s reactivity?

Density Functional Theory (DFT) calculations can map electron density to identify reactive sites (e.g., ketone electrophilicity or allylic positions). Molecular dynamics simulations may clarify steric effects from the 3-methyl-2-buten-1-yl substituent. These models guide experimental design for derivatization or catalytic applications .

Advanced: What toxicological considerations are critical for handling this compound?

While no ACGIH guidelines exist, a proposed HTFOEL of 0.7 ppm is based on structural analogy to camphor (TLV-TWA 2 ppm). Comparative studies should assess inhalation toxicity and metabolic pathways (e.g., cytochrome P450 oxidation). In vitro assays (e.g., Ames test) and in vivo rodent models are recommended for hazard profiling .

Advanced: What biogenetic pathways explain its natural occurrence?

In plants, bicyclic monoterpenes like this compound may derive from geranyl pyrophosphate via cyclization enzymes (e.g., terpene synthases). The 3-methyl-2-buten-1-yl group could arise from prenyltransferase activity. Isotopic labeling (¹³C-glucose) can trace biosynthetic intermediates .

Advanced: How does stereochemistry affect spectroscopic data interpretation?

Stereoisomers (e.g., cis vs. trans substituents) cause splitting in NMR spectra. For example, diastereotopic protons on the bicyclo[4.1.0] system show distinct coupling constants. X-ray crystallography or NOESY experiments resolve ambiguities, particularly for natural product isolates .

Advanced: What contradictions exist in exposure limit recommendations?

The proposed HTFOEL (0.7 ppm) is lower than camphor’s TLV-TWA (2 ppm) due to uncertainties in metabolic differences. Researchers must reconcile discrepancies by conducting comparative pharmacokinetic studies (e.g., tissue distribution in animal models) .

Advanced: Can this compound serve as a chiral catalyst or intermediate?

Bicyclic ketones are precursors for asymmetric synthesis. For example, the ketone can be reduced to a chiral alcohol for use in organocatalysis. Enantiomeric purity must be verified via chiral HPLC or polarimetry .

Advanced: How to address variability in reported GC-MS retention indices?

Retention indices (RI) vary with column type (polar vs. nonpolar). Calibration with alkane standards and cross-referencing multiple databases (e.g., NIST, Adams’ Essential Oil Components) improves accuracy. Co-injection with authentic standards resolves co-elution issues .

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